molecular formula C10H10N2O2 B8485563 METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE

METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE

Cat. No.: B8485563
M. Wt: 190.20 g/mol
InChI Key: UPKCCUQUNKOWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-cyanophenyl)amino]acetate is an aromatic amino ester featuring a cyano substituent on the phenyl ring. This compound is structurally characterized by a glycine methyl ester backbone, where the amino group is linked to a 3-cyanophenyl moiety.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-(3-cyanoanilino)acetate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-4-2-3-8(5-9)6-11/h2-5,12H,7H2,1H3

InChI Key

UPKCCUQUNKOWRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=CC(=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE typically involves the reaction of 3-cyanobenzylamine with glycine methyl ester hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloride and facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products like primary amines or secondary amines.

    Substitution: Substituted products with different functional groups replacing the ester moiety.

Scientific Research Applications

METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE involves its interaction with molecular targets through various pathways. The cyanophenyl group can participate in π-π stacking interactions, while the glycine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Key Observations :

  • The fluorine atom in the fluorophenyl derivative introduces moderate electron-withdrawing effects, but its impact on solubility is less pronounced than the cyano group due to lower polarity .
  • Ester chain length (methyl vs. ethyl) marginally affects molecular weight and solubility, with methyl esters generally being slightly more polar .

Nucleophilic Reactivity :

  • The amino group in all three compounds participates in condensation or alkylation reactions. However, the electron-withdrawing -CN group in the target compound reduces the nucleophilicity of the adjacent amino group compared to the methyl-substituted analog .
  • The ester group is susceptible to hydrolysis under acidic or basic conditions, with reaction rates influenced by substituents. The cyano group may stabilize the transition state during hydrolysis via inductive effects.

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